Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)-
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Overview
Description
Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a larger class of imidazothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with chloroacetic acid . The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo[2,1-b]-1,3,4-thiadiazole scaffold .
Scientific Research Applications
Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but differ in the positioning of nitrogen and sulfur atoms.
Imidazo[4,5-b]thiazoles: Another class of related compounds with different biological activities and applications.
Uniqueness
Imidazo[2,1-b]-1,3,4-thiadiazole, 6-(4-methylphenyl)- is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
57771-98-9 |
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Molecular Formula |
C11H9N3S |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H9N3S/c1-8-2-4-9(5-3-8)10-6-14-11(13-10)15-7-12-14/h2-7H,1H3 |
InChI Key |
KLVOYOMLAVRBSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)SC=N3 |
Origin of Product |
United States |
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